molecular formula C12H14BrF2N3O B2867047 4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415634-34-1

4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2867047
CAS No.: 2415634-34-1
M. Wt: 334.165
InChI Key: MPENOKWCGOICMG-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a unique azetidine moiety linked to a difluorocyclobutane group

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(3,3-difluorocyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N3O/c13-10-3-16-18(7-10)6-8-4-17(5-8)11(19)9-1-12(14,15)2-9/h3,7-9H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPENOKWCGOICMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Azetidine Formation: The azetidine moiety is synthesized by reacting an appropriate amine with a cyclobutanecarbonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the brominated pyrazole with the azetidine derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the azetidine moiety, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the difluorocyclobutane group, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    Coupling: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) in toluene.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of oxidized azetidine derivatives.

    Reduction: Formation of reduced difluorocyclobutane derivatives.

    Coupling: Formation of aryl

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